Fkllshsllvtlashlp

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hb 98 C114 is a novel hemoglobin-derived antimicrobial peptide. It is derived from the central part of the bovine hemoglobin alpha subunit, specifically comprising amino acids 98 to 114. This peptide has demonstrated significant antimicrobial activity against a broad spectrum of microorganisms, including bacteria and fungi .

Méthodes De Préparation

The preparation of Hb 98 C114 involves the hydrolysis of bovine hemoglobin. The peptide is purified using a combination of cationic exchange and reversed-phase high-performance liquid chromatography. The sequence of the peptide is determined through mass spectrometry, ensuring its purity and accuracy .

Analyse Des Réactions Chimiques

Hb 98 C114 undergoes various chemical reactions, primarily focusing on its antimicrobial properties. The peptide interacts with bacterial membranes, leading to membrane permeabilization and subsequent cell death. This interaction is sensitive to salt and divalent cation concentrations, which can affect the peptide’s efficacy .

Applications De Recherche Scientifique

Hb 98 C114 has a wide range of scientific research applications:

Chemistry: The peptide’s unique structure and properties make it a valuable tool for studying protein-peptide interactions and membrane dynamics.

Biology: Its antimicrobial activity is of particular interest in the study of host-pathogen interactions and the development of new antimicrobial agents.

Medicine: Hb 98 C114 holds potential as a therapeutic agent for treating bacterial and fungal infections, especially those resistant to conventional antibiotics.

Industry: The peptide can be used in the development of antimicrobial coatings and materials for medical devices and surfaces

Mécanisme D'action

The antimicrobial activity of Hb 98 C114 is primarily due to its ability to disrupt bacterial membranes. The peptide binds to the bacterial membrane, causing permeabilization and leakage of cellular contents. This leads to cell death. The specific molecular targets and pathways involved in this process are still under investigation, but it is known that the peptide’s action is specific to bacterial membranes and does not affect mammalian cells .

Comparaison Avec Des Composés Similaires

Hb 98 C114 is unique in its origin and structure compared to other antimicrobial peptides. Similar compounds include other hemoglobin-derived peptides, such as those derived from the hemoglobin alpha subunit of different species (e.g., sheep, deer, porcine, and human). These peptides share a high degree of homology with Hb 98 C114 and exhibit similar antimicrobial properties. Hb 98 C114 stands out due to its specific sequence and the conditions under which it was isolated and characterized .

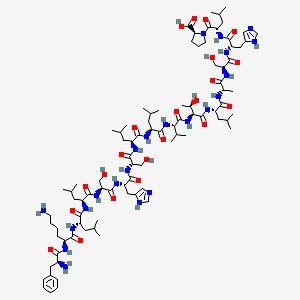

Propriétés

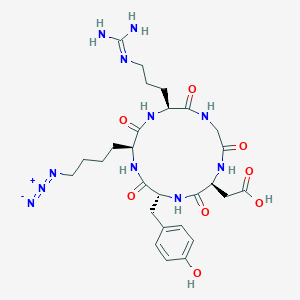

Formule moléculaire |

C89H146N22O22 |

|---|---|

Poids moléculaire |

1876.2 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C89H146N22O22/c1-45(2)29-59(76(119)96-52(15)73(116)106-67(40-112)83(126)102-64(36-55-38-92-43-94-55)80(123)105-66(34-50(11)12)88(131)111-28-22-26-70(111)89(132)133)104-87(130)72(53(16)115)110-86(129)71(51(13)14)109-82(125)63(33-49(9)10)100-78(121)61(31-47(5)6)101-84(127)68(41-113)108-81(124)65(37-56-39-93-44-95-56)103-85(128)69(42-114)107-79(122)62(32-48(7)8)99-77(120)60(30-46(3)4)98-75(118)58(25-20-21-27-90)97-74(117)57(91)35-54-23-18-17-19-24-54/h17-19,23-24,38-39,43-53,57-72,112-115H,20-22,25-37,40-42,90-91H2,1-16H3,(H,92,94)(H,93,95)(H,96,119)(H,97,117)(H,98,118)(H,99,120)(H,100,121)(H,101,127)(H,102,126)(H,103,128)(H,104,130)(H,105,123)(H,106,116)(H,107,122)(H,108,124)(H,109,125)(H,110,129)(H,132,133)/t52-,53+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-/m0/s1 |

Clé InChI |

NMYUQNXYDXJADW-DVWMBJECSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3S,9R,10S,13R,15E,17Z,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B12376223.png)

![6-[6-(2-hexyldecoxycarbonyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecyl carbonate](/img/structure/B12376225.png)

![1-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)thiourea](/img/structure/B12376245.png)

![2-methyl-3-[(1R)-1-[[4-methyl-7-[4-(piperidine-4-carbonyl)piperazin-1-yl]pyrido[3,4-d]pyridazin-1-yl]amino]ethyl]benzonitrile](/img/structure/B12376246.png)

![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12376263.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate](/img/structure/B12376281.png)